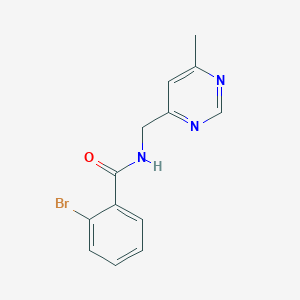
2-bromo-N-((6-methylpyrimidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related benzamide derivatives involves the reaction between substituted pyrimidin-amine and bromomethyl benzoyl bromide in the presence of KOH, highlighting a type of aldol condensation reaction. This methodology is applicable for synthesizing various substituted benzamide derivatives, including those with bromo-methyl groups and pyrimidinyl methyl benzamide structures, demonstrating a versatile approach for the synthesis of complex organic compounds (M. Laxmi, G. Ravi, A. Nath, 2019).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is performed using techniques such as X-ray crystallography, providing insights into the crystal packing, hydrogen bonding, and the stabilization mechanisms of the compounds. For instance, studies involving antipyrine derivatives reveal how hydrogen bonding and π-interactions contribute to the stability of the molecular assemblies (A. Saeed, A. Khurshid, U. Flörke, et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives can result in compounds with significant antibacterial and antifungal activity. The structure-activity relationship demonstrates how different substituents on the benzamide scaffold affect the biological activity of the compounds. For example, compounds containing specific phenyl moieties have shown almost equal or more significant activity than standard drugs like Streptomycin and Amphotericin-B (M. Laxmi, G. Ravi, A. Nath, 2019).
Physical Properties Analysis
Physical properties, including melting points and solubility, are crucial for understanding the behavior of chemical compounds in various conditions. While specific studies on "2-bromo-N-((6-methylpyrimidin-4-yl)methyl)benzamide" might not be directly cited, similar compounds’ analysis provides valuable insights into their physical characteristics, potentially informing their storage, handling, and application in further chemical reactions.
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including reactivity with different chemical groups and the effects of substituents on their chemical behavior, are essential for designing compounds with desired biological activities. Reactivity studies, such as those involving the synthesis of quinazolinones, highlight the importance of structural modifications to enhance biological activity (M. Dinakaran, P. Selvam, E. Declercq, S. Sridhar, 2003).
科学的研究の応用
Antibacterial and Antifungal Activities
Substituted derivatives of benzamide, closely related to 2-bromo-N-((6-methylpyrimidin-4-yl)methyl)benzamide, have been synthesized and evaluated for their antibacterial and antifungal activities. Compounds containing specific moieties demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria as well as various fungi, indicating potential applications in developing new antimicrobial agents (Laxmi, Ravi, & Nath, 2019).
Anticancer and Anti-inflammatory Agents
Pyrazolopyrimidines derivatives, which share a structural motif with this compound, have shown promise as anticancer and anti-5-lipoxygenase agents. These compounds displayed potent activity in cell culture models, highlighting their potential in cancer and inflammation-related therapeutic research (Rahmouni et al., 2016).
Antiviral Activity
Certain derivatives have been synthesized and assessed for their antiviral activity, showing potential against DNA and retroviruses. This suggests applications in developing treatments for viral infections, although the activity varied significantly across different viral strains (Dinakaran et al., 2003).
Enzyme Inhibition
Derivatives have been investigated as irreversible inhibitors of enzymes such as dihydrofolic reductase, indicating potential use in designing drugs to treat diseases caused by enzyme dysfunction (Baker & Coward, 1967).
Structural and Electronic Studies
Studies on the structural and electronic properties of benzamide derivatives provide insights into their molecular conformations and interactions, which are crucial for the design of pharmacologically active compounds. These studies include X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, helping to understand how these compounds interact at the molecular level and their potential mechanisms of action (Saeed et al., 2020).
Safety and Hazards
作用機序
Mode of Action
It is known that brominated compounds often undergo free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules .
Pharmacokinetics
As a result, its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .
Result of Action
Given the compound’s potential for free radical reactions , it may induce changes in cellular redox status and potentially affect cell signaling pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets .
特性
IUPAC Name |
2-bromo-N-[(6-methylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c1-9-6-10(17-8-16-9)7-15-13(18)11-4-2-3-5-12(11)14/h2-6,8H,7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQKAYBUPBDQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2485302.png)
![N-(2,2-dimethoxyethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2485303.png)

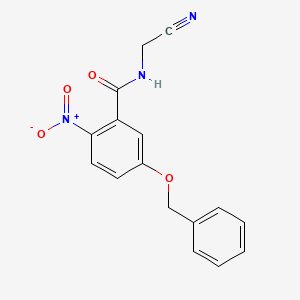

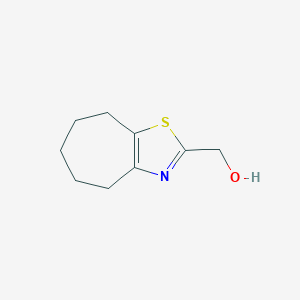
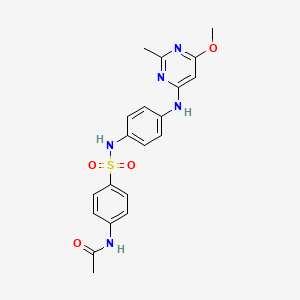
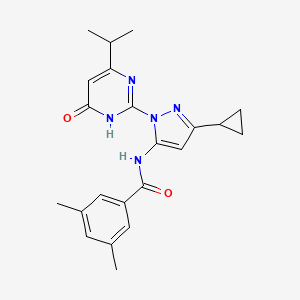
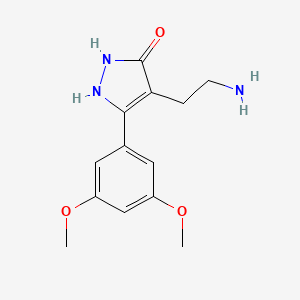
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2485313.png)
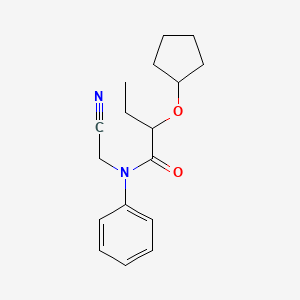
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2485320.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2485322.png)
![7-(2-methoxyethyl)-1,3-dimethyl-N-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2485323.png)